molecular formula C20H27NO B4547307 N-benzyl-N-methyl-3-(2,4,6-trimethylphenoxy)propan-1-amine

N-benzyl-N-methyl-3-(2,4,6-trimethylphenoxy)propan-1-amine

Cat. No.: B4547307
M. Wt: 297.4 g/mol
InChI Key: YOPYARSDGIQNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-3-(2,4,6-trimethylphenoxy)propan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzyl group, a methyl group, and a trimethylphenoxy group attached to a propan-1-amine backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-3-(2,4,6-trimethylphenoxy)propan-1-amine can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzylamine Intermediate: This involves the reaction of benzyl chloride with methylamine to form N-benzylmethylamine.

    Introduction of the Trimethylphenoxy Group: The intermediate is then reacted with 2,4,6-trimethylphenol in the presence of a suitable base, such as sodium hydride, to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation and recrystallization to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl and trimethylphenoxy groups can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts are often employed.

Major Products Formed:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzyl or trimethylphenoxy derivatives.

Scientific Research Applications

N-benzyl-N-methyl-3-(2,4,6-trimethylphenoxy)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-(2,4,6-trimethylphenoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-methylbenzylamine: Shares the benzyl and methylamine groups but lacks the trimethylphenoxy group.

    N-benzyl-N-methyl-2-phenoxypropan-1-amine: Similar structure but with a phenoxy group instead of a trimethylphenoxy group.

Uniqueness: N-benzyl-N-methyl-3-(2,4,6-trimethylphenoxy)propan-1-amine is unique due to the presence of the trimethylphenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

N-benzyl-N-methyl-3-(2,4,6-trimethylphenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-16-13-17(2)20(18(3)14-16)22-12-8-11-21(4)15-19-9-6-5-7-10-19/h5-7,9-10,13-14H,8,11-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPYARSDGIQNNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCCN(C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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